3-Chloroperoxybenzoic acid

Catalog No.
S580130
CAS No.
937-14-4
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroperoxybenzoic acid

CAS Number

937-14-4

Product Name

3-Chloroperoxybenzoic acid

IUPAC Name

3-chlorobenzenecarboperoxoic acid

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H

InChI Key

NHQDETIJWKXCTC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO

Synonyms

3-Chlorobenzenecarboperoxoic Acid; m-Chloroperoxybenzoic Acid; 3-Chlorobenzenecarboperoxoic Acid; 3-Chloroperbenzoic Acid; 3-Chloroperoxybenzoic Acid; MCPBA; NSC 97094; m-Chlorobenzoyl Hydroperoxide; m-Chloroperbenzoic Acid; m-Chloroperoxobenzoic Aci

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO

Epoxidation:

-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely used oxidizing agent in organic synthesis, particularly known for its ability to convert alkenes (double bonds) into epoxides (cyclic ethers) through a process called epoxidation. This reaction plays a crucial role in the synthesis of various pharmaceuticals, natural products, and other valuable organic compounds.

Several factors contribute to the popularity of m-CPBA for epoxidation:

  • Selectivity: It exhibits good chemoselectivity, meaning it primarily reacts with the alkene bond while leaving other functional groups in the molecule intact.
  • Reactivity: It offers efficient conversion of various alkenes, including those with electron-withdrawing or electron-donating groups.
  • Mild reaction conditions: The reaction can be performed under relatively mild temperatures and often does not require specialized catalysts.

Baeyer-Villiger Oxidation:

Another key application of m-CPBA in research is the Baeyer-Villiger oxidation. This reaction transforms ketones into esters through a rearrangement process. This transformation is crucial for synthesizing various esters with specific functionalities, finding applications in pharmaceuticals, fragrances, and other areas.

The advantages of using m-CPBA in the Baeyer-Villiger oxidation include:

  • Efficiency: It allows for high yields of the desired esters in many cases.
  • Compatibility: It often reacts under mild conditions, making it compatible with various functional groups present in the molecule.
  • Regioselectivity: In specific cases, m-CPBA can exhibit regioselectivity, directing the oxidation to a specific site in the molecule.

Other Applications:

Beyond epoxidation and Baeyer-Villiger oxidation, m-CPBA finds application in various other research areas:

  • Oxidation of sulfides to sulfoxides and sulfones: It can be used to selectively oxidize sulfides to sulfoxides or further to sulfones depending on the reaction conditions.
  • N-oxidation of amines: This reaction converts amines to their corresponding N-oxides, which can be valuable intermediates in organic synthesis.
  • Polymer modification: m-CPBA can be used to introduce functional groups onto various polymers, altering their properties and functionalities.

3-Chloroperoxybenzoic acid is a peroxy acid characterized by its strong oxidizing properties. It appears as white powdery crystals and has a molecular formula of C₇H₅ClO₃, with a molecular weight of approximately 172.57 g/mol. The compound has a melting point ranging from 92 to 94 degrees Celsius, at which it decomposes. It is nearly insoluble in water but soluble in organic solvents such as ethanol, ethers, chloroform, and dichloroethane. Known for its thermal stability, 3-chloroperoxybenzoic acid exhibits an annual decomposition rate of less than 1% at room temperature, although this rate increases significantly in its liquid state .

mCPBA is a hazardous material and requires careful handling due to several safety concerns:

  • Oxidizing agent: Contact with flammable materials can cause fires or explosions [].
  • Skin and eye irritant: mCPBA can cause severe skin and eye irritation upon contact [].
  • Toxic: Inhalation or ingestion can be harmful [].
  • Shock sensitivity: Dry mCPBA can be sensitive to shock or friction, potentially initiating decomposition [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling mCPBA [].
  • Work in a well-ventilated fume hood.
  • Store mCPBA in a cool, dark place in a tightly sealed container [].
  • Dispose of waste mCPBA according to appropriate regulations.

3-Chloroperoxybenzoic acid is widely utilized in various oxidation reactions, including:

  • Baeyer-Villiger oxidation: Converts ketones to esters.
  • Epoxidation of alkenes: Transforms alkenes into epoxides.
  • Oxidation of sulfides: Converts sulfides into sulfoxides and sulfones.
  • N-Oxidation: Oxidizes amines to N-oxides.

The compound acts as an electrophilic reagent, capable of reacting with numerous functional groups including olefins, enol silyl ethers, furans, and amino compounds .

The synthesis of 3-chloroperoxybenzoic acid typically involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in a basic solution. The general procedure includes:

  • Preparing a mixed solution of magnesium sulfate heptahydrate and sodium hydroxide.
  • Adding hydrogen peroxide while stirring in an ice-water bath.
  • Introducing m-chlorobenzoyl chloride to the mixture.
  • Neutralizing the resultant product with cold sulfuric acid to yield 3-chloroperoxybenzoic acid .

3-Chloroperoxybenzoic acid finds extensive use in organic synthesis due to its effective oxidizing capabilities. Key applications include:

  • Organic synthesis: Used for the oxidation of various organic compounds.
  • Fine chemicals production: Employed in the synthesis of pharmaceuticals and pesticides.
  • Bleaching agent: Occasionally used as a bleaching agent in certain chemical processes .

Interaction studies involving 3-chloroperoxybenzoic acid primarily focus on its reactivity with different substrates during oxidation reactions. These studies help elucidate the mechanisms underlying its effectiveness as an oxidant and inform safe handling practices due to its reactive nature . The compound's interactions with various functional groups underscore its versatility as an oxidizing agent.

3-Chloroperoxybenzoic acid shares similarities with other peroxy acids but stands out due to its unique reactivity profile and ease of handling. Below are some comparable compounds:

Compound NameCharacteristicsUnique Features
Peracetic AcidStrong oxidant; used in disinfectionLess stable than 3-chloroperoxybenzoic acid
m-Chloroperbenzoic AcidSimilar structure; used in similar reactionsOften preferred for specific reactions
Perbenzoic AcidStrong oxidant; used for epoxidationMore reactive than 3-chloroperoxybenzoic acid
Trifluoroperacetic AcidHighly reactive; used in specialized organic reactionsFluorinated structure increases reactivity

3-Chloroperoxybenzoic acid is particularly valued for its balance between reactivity and stability, making it a preferred choice in many synthetic applications .

Physical Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry.

XLogP3

2.4

UNII

G203D4H1RB

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (65.45%): Flammable liquid and vapor [Warning Flammable liquids];
H242 (20%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H271 (12.73%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (10.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (76.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (21.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (69.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Flammable Irritant

Flammable;Oxidizer;Corrosive;Irritant

Other CAS

937-14-4

Wikipedia

3-chloroperbenzoic acid

General Manufacturing Information

Benzenecarboperoxoic acid, 3-chloro-: ACTIVE

Dates

Modify: 2024-02-20

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